Ribavirin

Description

Properties

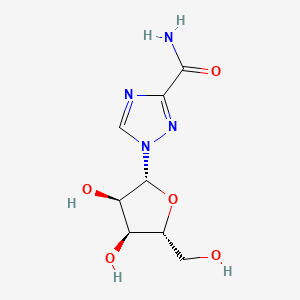

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023557 | |

| Record name | Ribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless, White crystalline powder | |

CAS No. |

36791-04-5 | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36791-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ribavirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribavirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis and Synthesis of Ribavirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribavirin (B1680618), a broad-spectrum antiviral agent, has been a cornerstone in the treatment of various viral infections for decades. Its discovery in the early 1970s marked a significant milestone in antiviral therapy. This technical guide provides an in-depth exploration of the discovery of this compound and a detailed examination of its chemical synthesis processes. Furthermore, it elucidates the primary molecular mechanisms through which this compound exerts its antiviral effects, supported by visual diagrams of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and structured data for practical application and further investigation.

The Discovery of this compound: A Historical Perspective

This compound (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) was first synthesized in 1970 by chemists Joseph T. Witkovski and Ronald K. Robins, who were researchers at the International Chemical & Nuclear Corporation (ICN), now known as Valeant Pharmaceuticals.[1] The initial report of its broad-spectrum antiviral activity against both DNA and RNA viruses in cell cultures and animals was published in 1972.[1] This discovery was a significant outcome of the Virus-Cancer program initiated by the National Cancer Institute.[2] Initially, this compound was approved for the treatment of severe respiratory syncytial virus (RSV) infections in children.[1][3] Over the years, its clinical applications have expanded to include the treatment of chronic hepatitis C (in combination with interferon), Lassa fever, and other viral hemorrhagic fevers.[2][3]

Chemical Synthesis of this compound

The industrial production of this compound predominantly relies on chemical synthesis, although enzymatic and fermentative methods have also been developed.[4][5] The most established chemical route involves the glycosylation of a triazole precursor followed by ammonolysis to form the final product.

Synthesis of the Key Intermediate: Methyl 1,2,4-triazole-3-carboxylate (B8385096)

A critical starting material for this compound synthesis is methyl 1,2,4-triazole-3-carboxylate. Several methods exist for its preparation, with newer, safer routes avoiding the use of potentially explosive diazonium salts that were part of traditional industrial methods.[1]

One common and safer laboratory-scale synthesis involves the following steps:

-

Reaction of Thiosemicarbazide (B42300) with an Oxalic Acid Derivative: This multi-step process typically starts with the condensation of thiosemicarbazide with a derivative of oxalic acid.[1]

-

Cyclization: The resulting intermediate undergoes cyclization to form a triazole ring.[1]

-

Desulfurization and Esterification: The final steps involve desulfurization and esterification to yield methyl 1,2,4-triazole-3-carboxylate.[1]

Another non-diazotization method involves a three-step reaction starting from trichloroacetonitrile (B146778) and formylhydrazine, which also circumvents the hazardous diazotization deamination reaction.[1][6]

The Core Chemical Synthesis Pathway of this compound

The most widely employed chemical synthesis of this compound involves two main steps: the glycosylation of methyl 1,2,4-triazole-3-carboxylate with a protected ribose derivative, and the subsequent ammonolysis of the resulting intermediate.

In this crucial step, the triazole ring is coupled with a protected form of ribose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This reaction is often catalyzed by a Lewis acid and may require the activation of the triazole with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to improve yield and regioselectivity.[4][7][8] However, industrial-scale processes have been developed that avoid the need for silylating reagents.[8][9]

Experimental Protocol: Glycosylation (Industrial Scale Example)

-

Reactants:

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.0 mole equivalent)

-

Methyl 1,2,4-triazole-3-carboxylate (1.0-1.2 mole equivalents)[7]

-

Tin tetrachloride (SnCl₄) (Lewis acid catalyst) (1.0-1.1 mole equivalents)[7]

-

Dichloromethane (B109758) (solvent)[7]

-

-

Procedure:

-

Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and methyl 1,2,4-triazole-3-carboxylate in anhydrous dichloromethane in a reactor under a nitrogen atmosphere.[7]

-

Cool the mixture to approximately 5°C.[7]

-

Slowly add tin tetrachloride to the suspension, maintaining the temperature below 15-20°C.[7]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[7]

-

Cool the reaction mixture and quench by adding acidified water, ensuring the temperature does not exceed 20°C.[7]

-

Separate the organic phase, wash with acidified water, and then with a saturated sodium bicarbonate solution.[4]

-

Concentrate the organic phase under vacuum to yield the crude product, 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester.[7]

-

The final step involves the deprotection of the acetyl groups on the ribose moiety and the conversion of the methyl ester to a carboxamide. This is typically achieved in a one-pot reaction using ammonia (B1221849) in methanol.[7][10]

Experimental Protocol: Ammonolysis

-

Reactants:

-

1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester (crude product from Step 1)

-

Anhydrous methanol

-

Ammonia gas

-

-

Procedure:

-

Dissolve the crude acetylated precursor in anhydrous methanol.

-

Bubble anhydrous ammonia gas through the solution at 0°C for a specified period.[10]

-

Seal the reactor and stir the mixture at room temperature for several hours to overnight.[10] Alternatively, the reaction can be conducted under pressure (1-4 atmospheres).[7][9]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude this compound by recrystallization, typically from aqueous methanol, to yield the final product.[7]

-

Chemoenzymatic and Enzymatic Synthesis

Alternative, greener synthesis routes have been explored to overcome the harsh conditions and environmental concerns of purely chemical methods.[5]

-

Enzymatic Synthesis: This method utilizes enzymes, such as purine (B94841) nucleoside phosphorylase (PNP), to catalyze the glycosylation reaction.[1][11] The process involves the transfer of the ribose moiety from a donor nucleoside (e.g., inosine (B1671953) or guanosine) to 1,2,4-triazole-3-carboxamide (TCA).[11] While this method can offer high regio- and stereoselectivity under mild conditions, the cost of the enzyme and precursor nucleosides can be a drawback.[11]

-

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For instance, the triazole precursor can be synthesized chemically, followed by an enzymatic glycosylation step.[4] A pilot-scale chemoenzymatic process has been developed with an overall yield of 32% and high purity (>99.5%).[4]

Data Presentation: Synthesis Methods and Yields

| Synthesis Method | Key Reactants | Key Conditions | Reported Yield | References |

| Chemical Synthesis | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate | High temperature (fusion method: 160-165°C); Lewis acid catalysis (e.g., SnCl₄) with reflux | Good to high (Fusion method is high yielding but challenging to scale) | [7][8][12] |

| Microwave-assisted | Peracetylated β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate | Microwave irradiation, 130°C, 5 min | 35% (overall) | [8][12] |

| Enzymatic Transglycosylation | Nucleoside donor (e.g., guanosine), 1,2,4-triazole-3-carboxamide | Purine Nucleoside Phosphorylase (PNP) | 19% - 84% (variable) | [1][12][13] |

| Chemoenzymatic Process | 5-amino-1,2,4-triazole-3-carboxylic acid (for TCA synthesis), Nucleoside donor | Chemical synthesis of TCA, followed by enzymatic transglycosylation | 32% (overall) | [4] |

Visualization of Synthesis and Signaling Pathways

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Signaling Pathways of this compound's Antiviral Action

This compound exerts its antiviral effects through multiple, complex mechanisms that are not mutually exclusive. The primary proposed pathways include the inhibition of inosine monophosphate dehydrogenase (IMPDH), induction of lethal mutagenesis in viral genomes, and immunomodulatory effects.[14][15]

Soon after its discovery, it was proposed that this compound's antiviral activity stems from its ability to inhibit the host enzyme IMPDH.[14][15] Intracellularly, this compound is phosphorylated to this compound monophosphate (RMP), which acts as a competitive inhibitor of IMPDH.[2][14] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[14][16] By blocking IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a vital building block for viral RNA synthesis and replication.[2][14][16]

Caption: this compound's inhibition of the IMPDH pathway.

A significant mechanism of this compound's action against RNA viruses is the induction of "error catastrophe" or lethal mutagenesis.[3][16][17] this compound is converted to its triphosphate form (RTP) within the cell.[2][17] Viral RNA-dependent RNA polymerase can mistake RTP for either adenosine (B11128) triphosphate (ATP) or guanosine triphosphate (GTP) and incorporate it into the replicating viral genome.[3][16] This incorporation leads to an increased rate of mutations, producing non-functional viral progeny and ultimately leading to the extinction of the viral population.[2][16]

Caption: The lethal mutagenesis mechanism of this compound.

This compound also exhibits immunomodulatory properties, which are particularly important in its synergistic effect with interferon-α (IFN-α) in the treatment of hepatitis C.[14][17] this compound can induce a shift in the immune response from a Th2 (humoral) to a Th1 (cell-mediated) phenotype, which is more effective at clearing viral infections.[17] Furthermore, this compound has been shown to enhance the IFN-α signaling pathway. It amplifies the IFN-α-induced phosphorylation of STAT1 and STAT3, leading to increased expression of interferon-stimulated genes (ISGs) like MxA, a potent antiviral protein.[6] Another study has shown that this compound can also promote the activity of the tumor suppressor protein p53 through the ERK1/2 pathway, which contributes to its antiviral effect.[18]

Caption: Immunomodulatory effects of this compound.

Conclusion

The discovery of this compound was a pivotal moment in the fight against viral diseases, and its multifaceted mechanisms of action continue to be an area of active research. The chemical synthesis of this compound, primarily through the glycosylation of a triazole precursor, has been refined over the years to improve efficiency and safety. Understanding the intricate details of its synthesis and its complex interplay with viral and host cellular pathways is crucial for the development of novel antiviral strategies and for optimizing the use of this important therapeutic agent. This guide provides a foundational technical overview to aid researchers and drug development professionals in their ongoing efforts to combat viral infections.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of action of this compound: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 7. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2003011884A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Synthesis of this compound 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arenaviruses and Lethal Mutagenesis. Prospects for New this compound-based Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. This compound enhances the action of interferon-α against hepatitis C virus by promoting the p53 activity through the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Broad-Spectrum Antiviral Activity of Ribavirin Against RNA Viruses

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the multifaceted antiviral mechanisms of Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, against a wide array of RNA viruses. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows.

Introduction

This compound (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent first synthesized in 1972.[1][2] It exhibits virustatic activity against a diverse range of RNA and some DNA viruses.[3][4] Clinically, it is utilized in combination therapy for Hepatitis C virus (HCV) infections and as a monotherapy for severe Respiratory Syncytial Virus (RSV) infections and Lassa fever.[1][5] Despite its long-standing use, the precise mechanisms underlying its broad-spectrum antiviral effects are complex and multifaceted, involving both direct actions on viral replication and indirect effects on host cell pathways.[6][7] This guide delineates these mechanisms, presenting key quantitative data and the experimental methodologies used to derive them.

Mechanisms of Antiviral Action

This compound's antiviral activity is not attributed to a single mode of action but rather a combination of several, often virus- and cell-type-dependent, mechanisms.[4] These proposed pathways include the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct inhibition of viral polymerases, induction of lethal mutagenesis, interference with viral mRNA capping, and immunomodulation.[8][9]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

One of the most well-established mechanisms is the inhibition of the host cellular enzyme IMPDH by this compound monophosphate (RMP).[8][10] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[8] By competitively inhibiting IMPDH, RMP depletes the intracellular pools of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and replication.[8][11] This GTP depletion is considered a predominant mechanism of action against several viruses, including flaviviruses and paramyxoviruses.[11] The antiviral effect can often be reversed by the addition of exogenous guanosine, further supporting this mechanism.[8][11]

Lethal Mutagenesis (Error Catastrophe)

This compound, upon conversion to this compound triphosphate (RTP), can be incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[12][13] As a guanosine analog, this compound's structure allows it to pair with either cytosine or uracil, leading to a significant increase in mutations (primarily G-to-A and C-to-U transitions) in the viral genome during replication.[13][14] This accumulation of mutations beyond a tolerable threshold can result in non-functional viral proteins and a loss of viral infectivity, a phenomenon known as "error catastrophe" or lethal mutagenesis.[6][15] This mechanism is considered a primary mode of action for this compound against several RNA viruses, including poliovirus.[1][12]

References

- 1. This compound's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Ribavirins antiviral mechanism of action: lethal mutagenesis? - ProQuest [proquest.com]

- 4. This compound: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of this compound: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Mechanism of Action of this compound in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of this compound in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The broad-spectrum antiviral ribonucleoside this compound is an RNA virus mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Implications of high RNA virus mutation rates: lethal mutagenesis and the antiviral drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribavirin's Role in Inhibiting Inosine Monophosphate Dehydrogenase (IMPDH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical mechanism by which the broad-spectrum antiviral agent ribavirin (B1680618) inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH). As a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH represents a key target for therapeutic intervention. This document details the molecular interactions, kinetic parameters, and cellular consequences of IMPDH inhibition by this compound. Furthermore, it offers comprehensive experimental protocols for the assessment of IMPDH activity and the antiviral efficacy of its inhibitors. The information is supplemented with structured data tables for quantitative comparison and detailed diagrams to visualize the pertinent biochemical pathways and experimental workflows.

Introduction: IMPDH as a Therapeutic Target

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).[1] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1] Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides that often cannot be met by salvage pathways alone, making them particularly vulnerable to the inhibition of de novo purine synthesis.[2] This dependency establishes IMPDH as a prime target for antiviral, anticancer, and immunosuppressive therapies.[3][4]

This compound, a synthetic guanosine (B1672433) analog, is a well-established antiviral drug.[5] Its broad-spectrum activity is attributed to multiple mechanisms, with the inhibition of IMPDH being a central and extensively studied mode of action.[5][6] Inside the cell, this compound is phosphorylated to this compound monophosphate (RMP), which is the active form that directly inhibits IMPDH.[7]

Mechanism of IMPDH Inhibition by this compound

This compound, upon cellular uptake, is phosphorylated by host cell kinases to its 5'-monophosphate (RMP), 5'-diphosphate (RDP), and 5'-triphosphate (RTP) forms. RMP acts as a potent competitive inhibitor of IMPDH.[2][3] It mimics the endogenous substrate, IMP, and binds to the active site of the enzyme.[7] This competitive inhibition leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).[6][8] The depletion of GTP has profound effects on viral replication, as it is a necessary precursor for the synthesis of viral RNA and DNA.[2][6]

Biochemical Pathway: De Novo Purine Synthesis

The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by this compound monophosphate (RMP).

Kinetics of Inhibition

This compound monophosphate (RMP) is a competitive inhibitor of IMPDH, with a reported inhibition constant (Ki) of 250 nM.[3] The inhibitory effects of this compound can be reversed by the addition of exogenous guanosine, which replenishes the GTP pools through the salvage pathway.[2][8] This reversal is a key experimental validation of IMPDH inhibition as a primary mechanism of action.

Quantitative Data on IMPDH Inhibitors

The following tables summarize the key quantitative parameters for this compound and other notable IMPDH inhibitors.

Table 1: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) for IMPDH

| Compound | Target | Ki | IC50 | Cell Line/Virus | Reference(s) |

| This compound (as RMP) | Human IMPDH | 250 nM | - | - | [3] |

| This compound | Hepatitis B Virus (HBV) | - | 44 µM | HepG2 2.2.15 | [3] |

| This compound | Herpes Simplex Virus-1 (HSV-1) | - | 162 µM | - | [3] |

| This compound | Encephalomyocarditis virus (EMCV) | - | 17 µM | L929 | [3] |

| This compound | SARS-CoV | - | 270 ± 50 µM | Vero 76 | [9] |

| Mycophenolic Acid (MPA) | Human IMPDH Type II | - | 532- to 1022-fold lower than MPAG | Purified recombinant | [10] |

| VX-497 | Human IMPDH I | 10 nM | - | - | [3] |

| VX-497 | Human IMPDH II | 7 nM | - | - | [3] |

| VX-497 | Hepatitis B Virus (HBV) | - | 380 nM | HepG2 2.2.15 | [3] |

Table 2: Effect of IMPDH Inhibitors on Intracellular GTP Pools

| Compound | Cell Line | Concentration | GTP Depletion | Reference(s) |

| This compound | MDCK | 25 µM | ~35% reduction | [11] |

| This compound | Influenza-infected | 100 µM | ~45% reduction | [12] |

| This compound | Vero | 100 µg/µl | 100% | [13] |

| Mycophenolic Acid (MPA) | Vero | 1 µg/ml | 92% | [13] |

| This compound | Huh7 | 18 ± 9 µM (IC50) | 50% | [1] |

| Mycophenolic Acid (MPA) | Huh7 | 0.5 ± 0.1 µM (IC50) | 50% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of IMPDH and its antiviral consequences.

IMPDH Enzyme Kinetic Assay

This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Purified recombinant human IMPDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

-

Substrate: Inosine monophosphate (IMP)

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Test inhibitor (e.g., this compound monophosphate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in the wells of the 96-well plate containing assay buffer, IMP (e.g., 1 mM), and varying concentrations of the test inhibitor.

-

Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NAD+ (e.g., 300 µM) to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Intracellular GTP Pools by HPLC

This method quantifies the level of GTP in cell lysates.

Materials:

-

Cell culture

-

Test inhibitor (e.g., this compound)

-

0.4 M Perchloric acid (PCA) or 6% Trichloroacetic acid (TCA)

-

Neutralizing solution (e.g., 3 M K2CO3)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent)

Procedure:

-

Culture cells to the desired confluency and treat with the test inhibitor for a specified period.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by adding ice-cold 0.4 M PCA or 6% TCA.

-

Incubate on ice for 15-30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the protein precipitate.

-

Carefully collect the supernatant (acid-soluble extract).

-

Neutralize the extract by adding the neutralizing solution until the pH is between 6.5 and 7.5.

-

Centrifuge to remove any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the sample by HPLC. A standard curve with known concentrations of GTP should be used for quantification.[14]

Antiviral Efficacy Assays

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Test compound

-

96-well cell culture plates

-

Cell viability stain (e.g., Neutral Red or Crystal Violet)

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium and add the diluted compound to the cells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Assess cell viability using a stain. For Neutral Red, the dye is taken up by viable cells and can be quantified by measuring absorbance at 540 nm.[2][15]

-

Calculate the 50% effective concentration (EC50) of the compound.

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Host cell line

-

Virus stock

-

Test compound

-

Cell culture plates (e.g., 24-well or 48-well)

Procedure:

-

Seed host cells and grow to confluency.

-

Treat the cells with different concentrations of the test compound.

-

Infect the cells with the virus.

-

After an incubation period (allowing for one round of viral replication), harvest the cell culture supernatant.

-

Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[16]

-

Calculate the reduction in viral yield compared to the untreated control.

Conclusion

The inhibition of IMPDH by this compound is a well-characterized mechanism that underpins its broad-spectrum antiviral activity. By competitively inhibiting this key enzyme in the de novo purine synthesis pathway, this compound effectively depletes intracellular GTP pools, thereby hampering viral replication. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the biochemical and cellular effects of IMPDH inhibitors is crucial for the development of novel and more potent antiviral therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with this compound and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 6. bmrservice.com [bmrservice.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Depletion of GTP pool is not the predominant mechanism by which this compound exerts its antiviral effect on Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of the infectivity of SARS-CoV in BALB/c mice by IMP dehydrogenase inhibitors, including this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lethal Mutagenesis as a Mechanism of Ribavirin's Antiviral Effect

This guide provides a comprehensive overview of lethal mutagenesis as a key antiviral mechanism of This compound (B1680618). It covers the molecular basis of action, quantitative effects on various RNA viruses, and detailed experimental protocols for studying this phenomenon.

Core Concepts of Lethal Mutagenesis

Lethal mutagenesis is an antiviral strategy that exploits the already high error rates of RNA viruses.[1] By introducing a mutagenic agent like this compound, the viral mutation rate is pushed beyond a critical point known as the "error threshold."[2] This leads to an accumulation of deleterious mutations in the viral genome, resulting in a catastrophic loss of viral fitness and, ultimately, extinction of the viral population.[3][4] This process is also referred to as "error catastrophe."[2]

This compound, a guanosine (B1672433) analog, is a potent mutagen for many RNA viruses.[1][4] Its antiviral activity is primarily mediated by its triphosphate form, this compound triphosphate (RTP).[5]

Molecular Mechanism of this compound-Induced Mutagenesis

The mutagenic action of this compound involves a multi-step process within the host cell, leading to the incorporation of RTP into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp).

This compound Metabolism

This compound is a prodrug that must be metabolized to its active triphosphate form to exert its mutagenic effect. This process involves intracellular phosphorylation by host cell kinases.

Caption: Intracellular phosphorylation cascade of this compound.

Incorporation by Viral RNA-Dependent RNA Polymerase (RdRp)

RTP acts as a substrate for the viral RdRp. Due to its ambiguous base-pairing properties, RTP can be incorporated into the nascent RNA strand in place of either guanosine or adenosine.[5] This misincorporation is the primary cause of the increased mutation rate.

Induction of Mutations

Once incorporated, the this compound moiety in the RNA template can then pair with either cytosine or uracil (B121893) during subsequent rounds of replication, leading to characteristic G-to-A and C-to-U transitions in the viral genome.[1][3][6]

Quantitative Effects of this compound on RNA Viruses

The mutagenic effect of this compound has been quantified for several RNA viruses, leading to increased mutation rates and a significant reduction in viral infectivity.

Impact on Viral Mutation Rates

| Virus | This compound Concentration | Observed Effect on Mutation Rate | Reference(s) |

| Hepatitis C Virus (HCV) | Combination therapy with interferon | ~3-fold increase in mutation rate | [1][7] |

| Monotherapy | Significant increase in G-to-A and C-to-U transitions | [3][6] | |

| Hantaan Virus | Not specified | 9.5 mutations per 1,000 nucleotides | [8] |

| Poliovirus | 1000 µM | 600% increase in G-to-A and C-to-U transitions | [1] |

Reduction in Viral Fitness and Infectivity

| Virus | This compound Concentration | Observed Effect on Fitness/Infectivity | Reference(s) |

| Poliovirus | 1,000 µM | Reduction in virus production to 0.00001% | [5] |

| Foot-and-Mouth Disease Virus (FMDV) | 800 µM | Decrease in specific infectivity | [9] |

| Hantaan Virus | Not specified | 17- to 550-fold reduction in infectious virus production | [8] |

| IC50: 2.65 µM, IC90: 10.49 µM | [10] |

Experimental Protocols for Studying Lethal Mutagenesis

A variety of in vitro and cell-based assays are employed to investigate the mechanism and consequences of this compound-induced lethal mutagenesis.

Experimental Workflow

The study of lethal mutagenesis typically follows a structured workflow, from initial viral treatment to the final analysis of genetic and phenotypic changes.

Caption: A typical experimental workflow for studying lethal mutagenesis.

Viral RNA Extraction and Sequencing

Objective: To isolate viral RNA from treated and untreated cell cultures and determine the nucleotide sequence to identify mutations.

Protocol:

-

RNA Extraction:

-

Lyse virus-infected cells or pellet virus from culture supernatant.

-

Extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.[11]

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers.

-

-

PCR Amplification:

-

Amplify the target region of the viral cDNA using high-fidelity DNA polymerase.

-

-

Sequencing:

-

Sanger Sequencing: Purify the PCR product and perform cycle sequencing using fluorescently labeled dideoxynucleotides. Analyze the sequence data to identify specific mutations.[9]

-

Next-Generation Sequencing (NGS): Prepare a sequencing library from the viral cDNA or PCR amplicons and sequence on a high-throughput platform. This allows for deep sequencing of the viral population to determine the frequency of mutations.

-

In Vitro Transcription Assay

Objective: To directly measure the incorporation of this compound triphosphate (RTP) by the viral RNA-dependent RNA polymerase (RdRp) and its effect on RNA synthesis. This protocol is adapted from an assay developed for Rabies Virus RdRp.[12]

Protocol:

-

Purification of Viral RdRp:

-

Express and purify the viral RdRp from a suitable expression system (e.g., E. coli or insect cells).[13]

-

-

Reaction Setup:

-

Prepare a reaction mixture containing transcription buffer, a synthetic RNA template, the purified RdRp, and a mixture of ATP, CTP, UTP, and [α-³²P]GTP.

-

In parallel reactions, include varying concentrations of RTP.

-

-

Transcription Reaction:

-

Incubate the reaction mixtures at the optimal temperature for the polymerase (e.g., 30°C) for a set period (e.g., 3 hours).[12]

-

-

Analysis:

-

Stop the reactions and separate the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA products by autoradiography to assess the effect of RTP on the efficiency and length of the synthesized RNA.

-

Plaque Assay

Objective: To determine the titer of infectious virus particles in a sample.

Protocol:

-

Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

-

Serial Dilution of Virus: Prepare 10-fold serial dilutions of the viral supernatant.

-

Infection: Inoculate the cell monolayers with the viral dilutions and incubate to allow for viral attachment.

-

Overlay: Remove the inoculum and cover the cells with a semi-solid overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones. Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Viral Fitness Competition Assay

Objective: To compare the replicative fitness of a this compound-resistant or mutagenized viral population to a wild-type virus.

Protocol:

-

Virus Stocks: Prepare high-titer stocks of the wild-type and mutant viruses.

-

Co-infection: Co-infect a monolayer of susceptible cells with a defined ratio of the two viruses (e.g., 1:1).

-

Serial Passage: Culture the infected cells and harvest the supernatant at various time points or after several passages.

-

Quantification of Viral Genotypes:

-

Extract viral RNA from the supernatant at each time point.

-

Use RT-qPCR with genotype-specific primers or next-generation sequencing to determine the relative abundance of each viral genotype.

-

-

Fitness Calculation: Calculate the relative fitness of the mutant virus compared to the wild-type by analyzing the change in the ratio of the two genotypes over time.

The Logical Framework of Error Catastrophe

The theory of error catastrophe provides the conceptual basis for lethal mutagenesis. It describes a threshold effect where a small increase in mutation rate can lead to a dramatic collapse of the viral population.

Caption: The logical progression of error catastrophe.

Conclusion

Lethal mutagenesis represents a powerful antiviral mechanism that leverages the inherent vulnerability of RNA viruses to increased mutation rates. This compound, through its conversion to RTP and subsequent incorporation into viral RNA, effectively drives this process, leading to error catastrophe and viral clearance. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for the development of novel antiviral strategies and the optimization of existing therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Resistant Variants of Foot-and-Mouth Disease Virus: the Effect of Restricted Quasispecies Diversity on Viral Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and lethal mutagenesis of poliovirus: molecular mechanisms, resistance and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antiviral efficacy of pleconaril and this compound on foot-and-mouth disease virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qiagen.com [qiagen.com]

- 10. Viral RNA Purification Protocol Using GenElute™ Mammalian Total RNA Purification Kits [sigmaaldrich.com]

- 11. An In Vitro RNA Synthesis Assay for Rabies Virus Defines Ribonucleoprotein Interactions Critical for Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Ribavirin's Multifaceted Assault on Viral Replication: A Technical Guide

For Immediate Release

A Deep Dive into the Core Mechanisms of Ribavirin's Antiviral Activity, Focusing on Viral RNA Synthesis and mRNA Capping

This technical guide provides an in-depth exploration of the molecular mechanisms by which This compound (B1680618), a broad-spectrum antiviral agent, inhibits viral replication. It is intended for researchers, scientists, and drug development professionals engaged in the study of virology and the development of novel antiviral therapies. This document will dissect the intricate ways this compound disrupts viral RNA synthesis and mRNA capping, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Enduring Enigma of a Broad-Spectrum Antiviral

This compound, a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy for decades, utilized against a wide array of RNA and DNA viruses, including respiratory syncytial virus (RSV), hepatitis C virus (HCV), and Lassa fever virus.[1] Its broad efficacy stems from a complex and multifaceted mechanism of action that targets fundamental viral processes. This guide will focus on two of its primary modes of action: the disruption of viral RNA synthesis and the interference with viral mRNA capping. While effective, the clinical use of this compound can be associated with side effects such as hemolytic anemia, necessitating a thorough understanding of its intracellular activities to optimize therapeutic strategies.

The Multi-pronged Attack on Viral RNA Synthesis

This compound's impact on viral RNA synthesis is not a single, isolated event but rather a coordinated assault on multiple fronts. Once inside the host cell, this compound is phosphorylated by cellular kinases into its active forms: this compound-5'-monophosphate (RMP), -diphosphate (RDP), and -triphosphate (RTP).[1] These metabolites are the key effectors of its antiviral activity.

Indirect Inhibition via IMPDH and GTP Pool Depletion

One of the most well-established mechanisms of this compound is the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) by RMP.[1] IMPDH is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By competitively inhibiting IMPDH, RMP leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).[2][3][4][5][6] This depletion of GTP has a profound inhibitory effect on the synthesis of viral RNA, as GTP is an essential building block for viral polymerases.[2][3] The antiviral activity of this compound has been shown to strongly correlate with the extent of GTP pool depletion for several viruses, including flaviviruses and paramyxoviruses.[2]

dot

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Predominant Mechanism by Which this compound Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RePub, Erasmus University Repository: this compound inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon [repub.eur.nl]

- 6. pure.eur.nl [pure.eur.nl]

Ribavirin's Immunomodulatory Effects in Viral Infections: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy for decades, most notably in combination with interferon for chronic hepatitis C virus (HCV) infection. While its direct antiviral activities, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and viral RNA-dependent RNA polymerase, are well-documented, a significant body of evidence points to its potent immunomodulatory effects as a key contributor to its therapeutic efficacy. This technical guide provides a comprehensive overview of the immunomodulatory mechanisms of this compound in the context of viral infections. It delves into the quantitative effects on immune cell populations and cytokine profiles, details key experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and harness the immunomodulatory properties of this compound and other antiviral agents.

Core Immunomodulatory Mechanisms of this compound

This compound's immunomodulatory properties are multifaceted and contribute significantly to its antiviral activity. The primary mechanism involves a decisive shift in the host immune response from a T-helper 2 (Th2) phenotype, which is often associated with chronic viral infections, to a pro-inflammatory T-helper 1 (Th1) phenotype that is more effective at viral clearance.[1][2] This polarization is achieved through several interconnected actions:

-

Enhancement of Th1 Cytokine Production: this compound has been shown to increase the production of key Th1 cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[2] This cytokine milieu promotes cell-mediated immunity, which is crucial for eliminating virus-infected cells.

-

Suppression of Th2 Cytokine Production: Concurrently, this compound suppresses the secretion of Th2 cytokines such as IL-4, IL-5, and IL-10.[2] IL-10, in particular, has immunosuppressive properties, and its reduction by this compound can lead to a more robust antiviral response.

-

Inhibition of Regulatory T Cell (Treg) Function: this compound can inhibit the function of regulatory T cells (Tregs), which are responsible for suppressing effector T cell responses.[3] By down-modulating Treg activity, this compound further unleashes the antiviral capacity of effector T cells. This effect is partly mediated by the inhibition of IL-10 production by Tregs.[4]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate, a metabolite of this compound, is a potent inhibitor of the cellular enzyme IMPDH. This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. The resulting depletion of intracellular guanosine triphosphate (GTP) pools not only has a direct antiviral effect by limiting viral RNA synthesis but also influences immune cell function and proliferation.[5]

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Effects of this compound on T-cell Proliferation and Cytokine Production

| Parameter | Cell Type | Virus/Stimulant | This compound Concentration | Observed Effect | Reference |

| T-cell Proliferation | Human CD4+ T-cells | Hepatitis C Virus (HCV) antigens | 2-5 µM | Induced de novo or enhanced proliferation.[6] | [6] |

| Human CD4+ T-cells | HCV antigens | 20 µM | Markedly suppressed proliferation.[6] | [6] | |

| Murine T-cells | Phytohemagglutinin (PHA) | Not specified | Inhibition of proliferation.[7] | [7] | |

| IFN-γ Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA and Tetanus Toxoid (TT) | 100 µM | 74% to 85% reduction compared to baseline.[8] | [8] |

| Murine Th1 cells | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | No diminishment in production.[9] | [9] | |

| IL-2 Production | Human PBMCs | PHA | 100 µM | 124% increase in production.[8] | [8] |

| Sustained Responder HCV Patients' PBMCs | HCV NS3 antigen | Not specified | Higher supernatant IL-2 than non-responders (133.8 +/- 119.2 vs 56.0 +/- 89.3 pg/mL).[10] | [10] | |

| IL-10 Production | Human CD4+ T-cells | HCV core antigen | 2-5 µM | Decreased production.[6] | [6] |

| Human PBMCs | PHA | 100 µM | 95% reduction in production.[8] | [8] | |

| Human PBMCs | TT | 100 µM | 50% reduction in production.[8] | [8] | |

| Sustained Responder HCV Patients' PBMCs | HCV NS3 antigen | Not specified | Lower levels than non-responders (13.8 +/- 10.1 vs 167.1 +/- 272.0 pg/mL).[10] | [10] | |

| TNF-α Production | Murine Macrophages | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Decreased from 10.73 +/- 2.15 to 2.74 +/- 0.93 ng/ml.[9] | [9] |

| IL-1β Production | Murine Macrophages | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Decreased from 155.91 +/- 22.62 to 5.74 +/- 0.70 pg/ml.[9] | [9] |

| IL-4 Production | Murine Th2 cells | Murine Hepatitis Virus strain 3 | Up to 500 µg/ml | Inhibited production.[9] | [9] |

Table 2: Effects of this compound on Immune Cell Populations and Gene Expression

| Parameter | Cell Type/Tissue | Virus | This compound Treatment | Observed Effect | Reference |

| CD56dim NK cells | Human PBMCs | HCV | 4 weeks of RBV pretreatment | Decreased frequency. | [11] |

| CD56bright NK cells | Human PBMCs | HCV | 4 weeks of RBV pretreatment | Decreased frequency of IFN-γ-producing cells (75.9±2.5% vs. 62.5±3.0%).[11] | [11] |

| FoxP3 Expression | Human CD4+CD25- T cells co-cultured with CD4+CD25+CD127- T cells | In vitro | Pre-incubation of Tregs with RBV | Down-modulated FoxP3 expression in CD4+CD25- T cells.[4] | [4] |

| MxA mRNA Expression | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Specifically enhanced IFN-α-induced MxA mRNA.[12][13] | [12][13] |

| STAT1 Phosphorylation | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Enhanced IFN-α-induced phosphorylation.[7][14] | [7][14] |

| STAT3 Phosphorylation | Huh7 hepatocytes | In vitro (with IFN-α) | 2 hours | Enhanced IFN-α-induced phosphorylation.[7] | [7] |

| RSV N transcript abundance | Epithelial cells | Respiratory Syncytial Virus (RSV) | 10-100 µg/ml | Reduced to ~13% of levels in non-treated cells.[15] | [15] |

| Proinflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Lung tissue of mice | Influenza Virus | Not specified | Decreased levels.[16] | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro T-Cell Proliferation Assay

This protocol is a synthesized methodology based on common practices for assessing the effect of this compound on T-cell proliferation.

Objective: To quantify the dose-dependent effect of this compound on the proliferation of human T-lymphocytes in response to antigenic or mitogenic stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO).

-

Stimulating agents: Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, or specific viral antigens (e.g., HCV core, NS3, NS4 proteins) at pre-determined optimal concentrations.

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet).

-

96-well round-bottom culture plates.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

Cell Labeling (Optional but Recommended): Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions. This allows for the tracking of cell divisions by flow cytometry.

-

Cell Plating: Plate the labeled PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM). Add the this compound dilutions to the respective wells.

-

Stimulation: Add the stimulating agent (PHA or viral antigen) to the appropriate wells. Include unstimulated control wells (cells with media only) and stimulated control wells (cells with stimulant but no this compound).

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the lymphocyte population and then on the specific T-cell subsets. Analyze the dilution of the proliferation dye to determine the percentage of proliferating cells and the number of cell divisions.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol outlines the general steps for measuring intracellular cytokine production in T-cells following this compound treatment.

Objective: To determine the effect of this compound on the production of specific cytokines (e.g., IFN-γ, IL-2, IL-10) by T-cells at a single-cell level.

Materials:

-

PBMCs treated with this compound and stimulated as described in the proliferation assay protocol.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

-

Fixation/Permeabilization buffer (commercially available kits are recommended).

-

Fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-IL-10) and corresponding isotype controls.

-

Flow cytometer.

Procedure:

-

Cell Stimulation and Protein Transport Inhibition: Following the initial stimulation period (typically 4-6 hours), add a protein transport inhibitor to the cell cultures to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain for surface markers for 20-30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.

-

Intracellular Staining: Add the fluorescently labeled anti-cytokine antibodies and isotype controls to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer for analysis on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and specific T-cell subsets. Analyze the expression of intracellular cytokines within these populations.

In Vitro Treg Suppression Assay

This protocol is a generalized method to assess the impact of this compound on the suppressive function of regulatory T cells.

Objective: To evaluate whether this compound alters the ability of Tregs to suppress the proliferation of conventional T-cells (Tconv).

Materials:

-

Purified CD4+CD25+ Tregs and CD4+CD25- Tconv cells (can be isolated from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).

-

Cell proliferation dye for labeling Tconv cells.

-

T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies with antigen-presenting cells).

-

This compound.

-

96-well round-bottom culture plates.

-

Flow cytometer.

Procedure:

-

Cell Isolation and Labeling: Isolate Tregs and Tconv cells. Label the Tconv cells with a proliferation dye.

-

Pre-treatment of Tregs with this compound (Optional): In some experimental designs, Tregs are pre-incubated with this compound for a specific period before co-culture.

-

Co-culture Setup: Co-culture the labeled Tconv cells with varying ratios of Tregs (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in a 96-well plate.

-

This compound Treatment: Add different concentrations of this compound to the co-cultures.

-

Stimulation: Add T-cell activators to stimulate proliferation.

-

Incubation: Incubate the plate for 3-5 days.

-

Analysis: Analyze the proliferation of the Tconv cells by flow cytometry as described in the T-cell proliferation assay protocol. The percentage of suppression is calculated by comparing the proliferation of Tconv cells in the presence and absence of Tregs.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's immunomodulatory effects.

Signaling Pathways

Caption: Key immunomodulatory signaling pathways influenced by this compound.

Experimental Workflows

Caption: Experimental workflow for assessing T-cell proliferation.

Caption: Experimental workflow for intracellular cytokine staining.

Conclusion